

An In-depth Technical Guide to the Thermochemical Data of 2-Hexanol Isomers

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Compound of Interest

Compound Name: 2-Hexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for isomers of **2-hexanol**. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, where understanding the energetic properties of molecules is crucial for reaction design, stability analysis, and understanding intermolecular interactions.

Introduction to Hexanol Isomers

Hexanols are a group of alcohols with the chemical formula $C_6H_{14}O$. There are 17 constitutional isomers of hexanol, each with the hydroxyl group at a different position or with a different carbon skeleton branching. These structural variations lead to differences in their physical and chemical properties, including their thermochemical data. **2-Hexanol** itself is a chiral molecule and exists as a racemic mixture of two enantiomers: (R)-**2-hexanol** and (S)-**2-hexanol**. The subtle differences in the three-dimensional arrangement of atoms in these isomers can influence their biological activity and metabolic pathways, making their distinct thermochemical properties of interest.

Thermochemical Data of Hexanol Isomers

The following tables summarize the key thermochemical data for **2-hexanol** and a selection of its isomers. The data has been compiled from various sources, with the National Institute of Standards and Technology (NIST) Chemistry WebBook being a primary reference. It is

important to note that a complete experimental dataset for all 17 isomers is not readily available in the public domain.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Compound	Formula	Phase	$\Delta_f H^\circ$ (kJ/mol)	Reference
1-Hexanol	C ₆ H ₁₄ O	liquid	-399.9 ± 0.8	[1]
gas	-342.3 ± 0.9			
2-Hexanol	C ₆ H ₁₄ O	liquid	-392.0 ± 0.88	
gas	-333.5 ± 2.2			
3-Hexanol	C ₆ H ₁₄ O	liquid	-390.3 ± 0.88	
gas	-332.8 ± 2.2			
2-Methyl-1-pentanol	C ₆ H ₁₄ O	liquid	-401.5 ± 1.0	
gas	-346.0 ± 1.1			
3-Methyl-1-pentanol	C ₆ H ₁₄ O	liquid	-402.1 ± 1.0	
gas	-346.4 ± 1.1			
4-Methyl-1-pentanol	C ₆ H ₁₄ O	liquid	-405.4 ± 1.0	
gas	-349.8 ± 1.1			
2-Methyl-2-pentanol	C ₆ H ₁₄ O	liquid	-413.3 ± 1.2	
gas	-356.5 ± 1.3			
3-Methyl-2-pentanol	C ₆ H ₁₄ O	liquid	-398.2 ± 1.1	
gas	-342.3 ± 1.2			
4-Methyl-2-pentanol	C ₆ H ₁₄ O	liquid	-394.7 ± 0.75	[2]
gas	-344.1 ± 2.1	[2]		
2,3-Dimethyl-2-butanol	C ₆ H ₁₄ O	liquid	-411.0 ± 1.5	[3]

gas	-354.6 ± 1.8		
3,3-Dimethyl-2-butanol	C ₆ H ₁₄ O	liquid	-416.7 ± 1.4
gas	-361.9 ± 1.5		

Note: Specific thermochemical data for the individual enantiomers, (R)-**2-hexanol** and (S)-**2-hexanol**, are not available in the cited sources.

Table 2: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius under constant pressure.

Compound	Formula	Phase	Cp° (J/mol·K)	Temperature (K)	Reference
1-Hexanol	C ₆ H ₁₄ O	liquid	240.3 ± 1.2	298.15	[4]
2-Hexanol	C ₆ H ₁₄ O	liquid	256.31	298.15	
3-Hexanol	C ₆ H ₁₄ O	liquid	251.0	298.15	
2-Methyl-1-pentanol	C ₆ H ₁₄ O	liquid	239.7	298.15	
3-Methyl-2-pentanol	C ₆ H ₁₄ O	liquid	275.9	298.15	[5]
2-Ethyl-1-butanol	C ₆ H ₁₄ O	liquid	246.65	298.15	[6]
3,3-Dimethyl-2-butanol	C ₆ H ₁₄ O	liquid	242.7	298.15	

Table 3: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

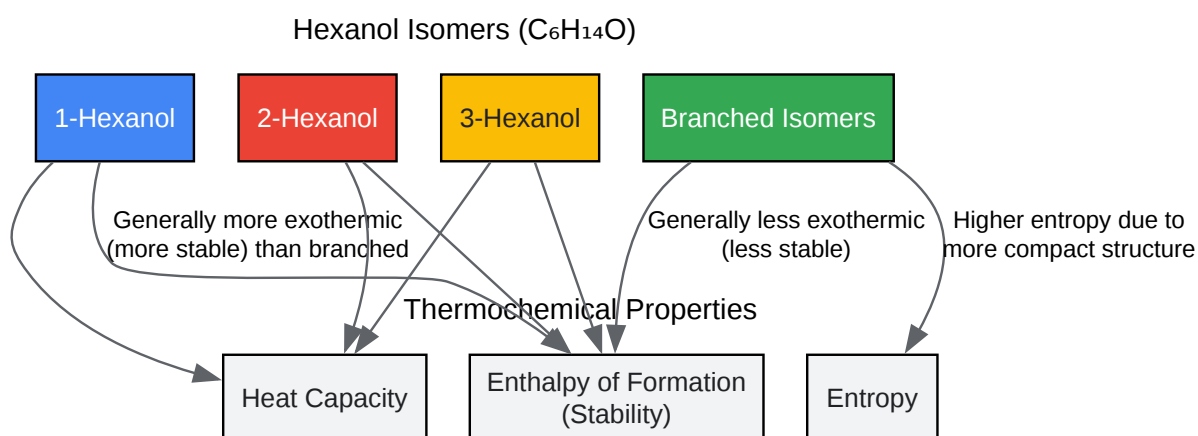
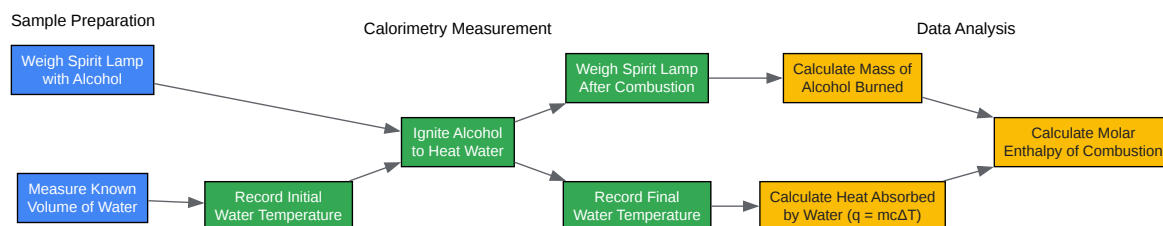
Compound	Formula	Phase	S° (J/mol·K)	Reference
1-Hexanol	C ₆ H ₁₄ O	liquid	329.3 ± 1.6	[1]
3,3-Dimethyl-2-butanol	C ₆ H ₁₄ O	liquid	298.9	[7]

Experimental Protocols

The determination of thermochemical data for hexanol isomers primarily relies on calorimetric techniques. The following sections outline the general methodologies used.

The standard enthalpy of formation of organic compounds like hexanols is often determined indirectly from their enthalpy of combustion.

Experimental Workflow for Combustion Calorimetry



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